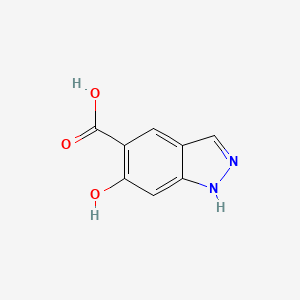

6-hydroxy-1H-indazole-5-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

6-hydroxy-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-2-6-4(3-9-10-6)1-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVCIRUTFVDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703100 | |

| Record name | 6-Oxo-2,6-dihydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574758-53-5 | |

| Record name | 6-Oxo-2,6-dihydro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 6 Hydroxy 1h Indazole 5 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the indazole ring is a prime site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, the methyl ester of a similar compound, 1H-indazole-6-carboxylic acid, has been synthesized by reacting it with methanol (B129727) in the presence of sodium hydroxide (B78521), followed by purification. This method highlights a viable route for the esterification of 6-hydroxy-1H-indazole-5-carboxylic acid.

Amidation reactions are crucial for introducing amide functionalities, which are prevalent in many biologically active molecules. Direct conversion of the carboxylic acid to an amide can be accomplished using various coupling reagents. While direct reaction of esters with amines to form amides is possible, often requiring heating, the use of modern coupling agents provides a more efficient and milder alternative.

Carboxylic Acid Activation for Coupling Reactions

To facilitate efficient amide bond formation, especially with less reactive amines or in the synthesis of complex molecules like peptides, the carboxylic acid group is typically activated. A host of coupling reagents are available for this purpose, with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) being a prominent example. mychemblog.comwikipedia.orgpeptide.comenamine.net The reaction mechanism involves the formation of an active ester from the carboxylic acid, which is then readily attacked by the amine to form the amide bond. mychemblog.comwikipedia.org This method is known for its high efficiency and is widely used in peptide synthesis. peptide.com

The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired product. The following table summarizes some common coupling reagents used for amide bond formation.

| Coupling Reagent | Abbreviation | Activating Group |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 7-Azabenzotriazol-1-yloxy |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Benzotriazol-1-yloxy |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | 6-Chlorobenzotriazol-1-yloxy |

Modifications of the Hydroxyl Group

The hydroxyl group at the 6-position offers another avenue for derivatization, although its reactivity must be considered in the context of the other functional groups present in the molecule. Selective modification of the hydroxyl group, particularly in the presence of the carboxylic acid, can be challenging.

One strategy to achieve selective O-acylation is to perform the reaction under acidic conditions. In an acidic medium, the amine groups of the indazole are protonated, which prevents them from reacting with acylating agents. This allows for the preferential acylation of the hydroxyl group. For example, a method for the chemoselective O-acylation of hydroxyamino acids involves dissolving the compound in a mixture of hydrochloric acid and glacial acetic acid, followed by the addition of an acyl chloride. nih.gov This approach could potentially be adapted for the selective O-acylation of this compound.

Nitrogen Atom Functionalization and Tautomerism Studies

The indazole ring contains two nitrogen atoms, N1 and N2, which can undergo functionalization. The position of the proton on these nitrogen atoms gives rise to two tautomeric forms: the 1H-indazole and the 2H-indazole. The reactivity and stability of these tautomers are influenced by the substituents on the ring.

N-Alkylation and N-Acylation Reactions

N-alkylation of indazoles often leads to a mixture of N1 and N2 alkylated products. nih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the substituents on the indazole ring. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for certain substituted indazoles. nih.govbeilstein-journals.orgresearchgate.net Conversely, Mitsunobu conditions have been reported to favor the formation of the N2-alkylated product. beilstein-journals.org

N-acylation of indazoles can also provide a route to N-substituted derivatives. It has been suggested that N-acylation may initially occur at the N2 position, followed by isomerization to the more thermodynamically stable N1-acyl indazole. nih.govbeilstein-journals.org

The following table provides a summary of conditions that can influence the regioselectivity of N-alkylation of the indazole scaffold.

| Reaction Condition | Predominant Isomer |

| Sodium Hydride (NaH) in THF | N1 |

| Mitsunobu Conditions | N2 |

| Triflic Acid (TfOH) with diazo compounds | N2 rsc.org |

Influence of Substituents on Tautomeric Equilibrium

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable form. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.gov However, the position of this equilibrium can be influenced by the nature and position of substituents on the indazole ring, as well as the solvent. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

Theoretical studies on substituted tetrahydro-4H-indazol-4-ones have shown that while the 1H-tautomer is often more stable, the energy difference between the 1H and 2H forms can be small, and in some cases, the 2H-tautomer can be favored. nih.govresearchgate.net For instance, in less polar solvents, the 2H-tautomer of certain 3-substituted indazoles can be stabilized by intramolecular hydrogen bonding. researchgate.net In the case of this compound, the presence of both a hydroxyl and a carboxylic acid group is expected to influence the tautomeric equilibrium through electronic effects and potential intramolecular hydrogen bonding.

Scaffold Hopping and Analogue Design Principles

In the realm of medicinal chemistry, scaffold hopping and analogue design are pivotal strategies for the discovery of novel bioactive compounds with improved pharmacological profiles. These principles are extensively applied to privileged structures like this compound to explore new chemical space, enhance target affinity and selectivity, and optimize pharmacokinetic properties.

Scaffold Hopping: From Indazoles to Novel Heterocycles

Scaffold hopping involves the replacement of a core molecular framework with a structurally distinct scaffold while retaining the key pharmacophoric features responsible for biological activity. This approach is particularly valuable for generating new intellectual property and overcoming limitations of existing chemical series, such as metabolic instability or off-target effects.

A notable example of scaffold hopping involving an indazole core is the transition from indole-based compounds to indazole-containing molecules in the development of dual MCL-1/BCL-2 inhibitors. rsc.org Myeloid cell leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2) are key anti-apoptotic proteins and are attractive targets for cancer therapy. Beginning with a known indole-based inhibitor of MCL-1, researchers have successfully employed a scaffold hopping strategy to replace the indole (B1671886) core with an indazole framework. This modification led to the development of dual inhibitors with activity against both MCL-1 and BCL-2. rsc.org

Analogue Design through Bioisosteric Replacement

Analogue design often employs the principle of bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is frequently used to modulate the acidity, lipophilicity, metabolic stability, and target-binding interactions of a lead compound.

For derivatives of this compound, the carboxylic acid group is a primary target for bioisosteric replacement. While the carboxylate can form crucial ionic and hydrogen bond interactions with biological targets, it can also contribute to poor cell permeability and rapid metabolism. nih.gov Therefore, replacing the carboxylic acid with various bioisosteres can lead to analogues with improved drug-like properties.

A study on 1-(5-carboxyindazol-1-yl)propan-2-ones, which are dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), explored the bioisosteric replacement of the carboxylic acid moiety. The researchers synthesized a series of analogues where the carboxylic acid was replaced with functionalities such as inverse amides, carbamates, ureas, and sulfonylamides. The biological evaluation of these compounds revealed that the carboxylic acid functionality was of particular importance for potent inhibition of both cPLA2α and FAAH, as most replacements led to a decrease in activity. This highlights that while bioisosteric replacement is a powerful tool, the success of any given replacement is highly dependent on the specific interactions of the original functional group with the target protein.

Below is a table summarizing common bioisosteric replacements for the carboxylic acid group and their potential impact on the properties of analogues derived from this compound.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages of Replacement | Potential Disadvantages of Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | - Similar pKa to carboxylic acid- Increased metabolic stability- Can improve oral bioavailability | - Larger size than carboxylic acid- Can alter binding mode |

| Carboxylic Acid (-COOH) | Acylsulfonamide | - Increased lipophilicity- Improved cell permeability- Resistant to glucuronidation | - Weaker acidity than carboxylic acid- May introduce new metabolic liabilities |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | - Can act as a metal chelator- Can form different hydrogen bond interactions | - Potential for metabolic instability- Can have different pKa and electronic properties |

| Carboxylic Acid (-COOH) | Squaric Acid | - Planar and acidic- Can mimic the geometry of a carboxylate | - Different electronic distribution- May be synthetically challenging to incorporate |

Structure-Activity Relationship (SAR) Studies

Analogue design is intrinsically linked to the exploration of structure-activity relationships (SAR). By systematically modifying different parts of the this compound scaffold, medicinal chemists can probe the key interactions with a biological target and optimize for potency and selectivity.

For instance, in the development of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, SAR studies revealed that the regiochemistry of the amide linker was critical for activity. nih.gov Analogues with a 3-carboxamide linkage showed potent inhibition of calcium influx, while the corresponding reverse amide isomers were inactive. nih.gov Furthermore, the nature of the substituent on the amide nitrogen significantly influenced the activity, with certain aromatic and heteroaromatic groups leading to highly potent compounds. nih.gov

These findings underscore the importance of systematic analogue design to elucidate the SAR for a given scaffold and biological target. For this compound, key areas for modification in analogue design would include:

The N1 position of the indazole ring: Substitution at this position can influence the orientation of other substituents and provide a handle for introducing groups that can probe additional binding pockets in the target protein.

The 6-hydroxy group: This group can act as a hydrogen bond donor and acceptor. Analogues can be prepared where this group is alkylated, acylated, or replaced with other functional groups to understand its role in target binding.

The 5-carboxylic acid group: As discussed, this is a key site for bioisosteric replacement to modulate physicochemical properties and target interactions.

The aromatic ring: Introduction of substituents on the benzene (B151609) portion of the indazole ring can modulate electronic properties and provide additional points of interaction with the target.

The iterative process of designing, synthesizing, and testing analogues based on these principles allows for the refinement of the pharmacophore and the development of compounds with optimized therapeutic potential.

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the characterization of novel compounds. researchgate.net By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary pieces of evidence to assemble a complete structural picture. researchgate.netdocumentsdelivered.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For indazole derivatives, both ¹H and ¹³C NMR are used to unambiguously assign the structure. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of 6-hydroxy-1H-indazole-5-carboxylic acid is expected to show distinct signals corresponding to each unique proton in the molecule. Based on related indazole structures, the aromatic protons on the bicyclic ring system typically appear in the downfield region (δ 7.0-8.5 ppm). nih.govnih.gov The proton at position 3 of the indazole ring often presents as a singlet, while the protons on the benzene (B151609) ring will show characteristic splitting patterns (e.g., doublets, triplets) depending on their neighboring protons. nih.gov The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are expected to appear as broad singlets at a very downfield chemical shift, often above 10 ppm, and their signals may disappear upon addition of D₂O. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically resonates in the 165-185 δ range. libretexts.org Carbons within the aromatic indazole ring system will appear between approximately 110 and 140 ppm. nih.gov The specific chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylic acid substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C3-H | ~8.0 (singlet) | Chemical shift is characteristic for this proton in the indazole ring. nih.gov | |

| C4-H | ~7.0-7.5 (singlet or doublet) | ||

| C7-H | ~7.5-8.0 (singlet or doublet) | ||

| N1-H | Broad, >10 | Signal may be broad and exchangeable. | |

| C6-OH | Broad, variable | Signal may be broad and exchangeable. | |

| C5-COOH | Broad, >12 | Highly deshielded due to hydrogen bonding and acidity. libretexts.org | |

| C =O | ~165-175 | Typical range for a carboxylic acid carbonyl carbon. libretexts.org | |

| Aromatic C | ~110-145 | Range for carbons in the indazole ring system. nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the IR spectrum would be dominated by absorptions characteristic of its hydroxyl, carboxylic acid, and aromatic moieties.

The carboxylic acid functional group gives rise to two prominent features: a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form, and a sharp, strong C=O (carbonyl) stretching absorption between 1710 and 1760 cm⁻¹. libretexts.org The presence of conjugation typically lowers the carbonyl stretching frequency to the lower end of this range. libretexts.org The phenolic O-H group will also show a broad stretching band, typically around 3200-3600 cm⁻¹. Additionally, the N-H stretch of the indazole ring is expected in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Medium |

| Indazole N-H | Stretch | 3100 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O | Stretch | 1210 - 1320 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₈H₆N₂O₃), the molecular weight is 178.14 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

In the mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). The stability of the bicyclic indazole ring suggests that it would likely remain intact as a major fragment. Predicted mass spectrometry data shows expected adducts such as [M+H]⁺ at m/z 179.04512 and [M-H]⁻ at m/z 177.03056. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 179.04512 |

| [M+Na]⁺ | 201.02706 |

| [M+K]⁺ | 217.00100 |

| [M-H]⁻ | 177.03056 |

| [M+HCOO]⁻ | 223.03604 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. eurjchem.com

While the specific crystal structure for this compound is not widely reported, studies on similar indazole carboxylic acid derivatives show common structural motifs. researchgate.netmdpi.com These molecules often crystallize to form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two separate molecules interact via strong O-H···O hydrogen bonds. researchgate.netmdpi.com The crystal packing is further stabilized by a network of intermolecular interactions, including N-H···O or N-H···N hydrogen bonds involving the indazole ring and potentially C-H···O interactions. eurjchem.com X-ray analysis would confirm the planarity of the indazole ring system and reveal the spatial orientation of the hydroxyl and carboxylic acid substituents relative to the ring.

Theoretical and Computational Chemistry Approaches to 6 Hydroxy 1h Indazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance of computational cost and accuracy. For 6-hydroxy-1H-indazole-5-carboxylic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a deep understanding of its electronic characteristics and reactivity. researchgate.net

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between these orbitals (ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For indazole derivatives, these energies are key to understanding their behavior in chemical reactions and biological systems. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

Prediction of Chemical Hardness, Electronegativity, and Chemical Potential

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of this compound. These parameters are derived from conceptual DFT and provide a framework for understanding chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Defined as the first derivative of the energy with respect to the number of electrons, it indicates the escaping tendency of electrons from an equilibrium system. It is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as half the difference between the LUMO and HOMO energies.

These descriptors are instrumental in predicting the reactivity and stability of the molecule. dntb.gov.uaresearchgate.net

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.00 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.00 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. For this compound, these studies are crucial for understanding its potential as a therapeutic agent. The process involves generating a 3D model of the compound and "docking" it into the active site of a target protein. Scoring functions are then used to estimate the binding energy and identify the most stable binding poses. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand-protein complex's stability. While specific docking studies for this compound were not found, research on other indazole derivatives has demonstrated their potential to interact with various biological targets, such as enzymes and receptors. researchgate.netresearchgate.net

Conformational Analysis and Tautomeric Stability Investigations

The biological activity and physicochemical properties of a molecule are highly dependent on its three-dimensional structure and the potential for different isomeric forms.

Conformational Analysis: this compound possesses rotational freedom, particularly around the bond connecting the carboxylic acid group to the indazole ring. Conformational analysis, typically performed using DFT or other quantum mechanical methods, aims to identify the most stable conformations (rotamers) by calculating their relative energies. The results of such analyses can reveal the preferred spatial arrangement of the functional groups, which is critical for understanding intermolecular interactions.

Tautomeric Stability: Indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.net Additionally, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism. Computational studies are essential to determine the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different forms, it is possible to predict the predominant tautomer under various conditions (gas phase or in solution). The stability of tautomers can be influenced by intramolecular hydrogen bonding and the electronic effects of substituents.

Spectroscopic Parameter Prediction (e.g., GIAO NMR Calculations)

Computational methods can accurately predict various spectroscopic parameters, providing a valuable tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By performing GIAO calculations at the DFT level, it is possible to obtain theoretical 1H and 13C NMR spectra for this compound. Comparing these predicted spectra with experimental data can help in the unambiguous assignment of signals and confirm the proposed structure. Such calculations have been successfully applied to various indazole derivatives, demonstrating a good correlation between theoretical and experimental chemical shifts. researchgate.netresearchgate.net

Thermochemical Property Calculations (e.g., Enthalpy of Formation)

Thermochemical properties, such as the enthalpy of formation, provide fundamental information about the stability of a molecule. The standard molar enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. While experimental determination of this property can be challenging, computational methods offer a viable alternative. Using high-level quantum chemical calculations, it is possible to compute the enthalpy of formation of this compound. Studies on other indazole carboxylic acids have reported their enthalpies of formation, providing a basis for comparison and validation of the computational methods employed.

Mechanistic Investigations of 6 Hydroxy 1h Indazole 5 Carboxylic Acid and Its Derivatives at the Molecular Level

Exploration of Binding Mechanisms with Biological Targets

Derivatives of the indazole core interact with a variety of biological targets, including enzymes and receptors. The specific nature of these interactions, dictated by the compound's three-dimensional structure and chemical properties, underlies their biological effects.

Enzyme Inhibition Mechanism Studies (e.g., Kinases, IDO1)

Indazole derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases and indoleamine 2,3-dioxygenase 1 (IDO1).

Kinase Inhibition: Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Indazole-based compounds have been developed as potent inhibitors of several kinases. For instance, a series of 1H-indazole derivatives showed strong inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov Another set of 1H-indazole amide derivatives potently inhibited Extracellular signal-Regulated Kinase 1/2 (ERK1/2) with IC50 values in the range of 9.3 to 25.8 nM. nih.gov Furthermore, certain derivatives have demonstrated inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). nih.gov The mechanism of inhibition typically involves the indazole scaffold acting as a hinge-binder, forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.

Table 1: Kinase Inhibition by Indazole Derivatives

| Target Kinase | Derivative Type | Reported IC50 Value | Reference |

|---|---|---|---|

| EGFR | 1H-indazole derivative | 8.3 nM | nih.gov |

| EGFR T790M | 1H-indazole derivative | 5.3 nM | nih.gov |

| ERK1/2 | 1H-indazole amide derivative | 9.3 - 25.8 nM | nih.gov |

| FGFR1 | 1H-indazole-based derivative | 2.0 ± 0.4 µM | nih.gov |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | 69.1 ± 19.8 nM | nih.gov |

| FGFR2 | 1H-indazole-based derivative | 0.8 ± 0.3 µM | nih.gov |

| FGFR3 | 1H-indazole-based derivative | 4.5 ± 1.6 µM | nih.gov |

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a significant target in cancer immunotherapy. Molecular docking studies suggest that the indazole scaffold can be a useful structure for IDO1 inhibitors. The inhibitory mechanism involves the N-hydrogen of the indazole moiety participating in a hydrogen bonding network within the active site of the IDO1 enzyme.

Receptor Antagonism/Agonism Mechanistic Insights

The versatility of the indazole scaffold extends to interactions with G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Derivatives of indazole have been identified as potent antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. This receptor is a ligand-gated ion channel involved in, among other things, chemotherapy-induced nausea and vomiting.

Conversely, other indazole derivatives function as agonists for hydroxy-carboxylic acid receptors (HCARs), which are GPCRs involved in metabolic and inflammatory processes. Cryo-electron microscopy studies have revealed that agonist binding to HCARs, such as HCA2, involves a crucial salt bridge formation between the carboxyl group of the ligand and a conserved arginine residue within the receptor's binding pocket. This interaction is essential for receptor activation and downstream signaling through Gi/o proteins. The binding pocket is further enclosed by the extracellular regions of the receptor, which form a lid-like structure.

Cellular Pathway Modulation Research

By interacting with specific enzymes and receptors, indazole derivatives can modulate various intracellular signaling pathways, leading to broader cellular effects such as the induction of apoptosis and interference with signaling cascades.

Investigation of Apoptosis Regulation Mechanisms

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Certain indazole derivatives have been shown to induce apoptosis in cancer cells. For example, one 1H-indazole-3-amine derivative was found to induce apoptosis in chronic myeloid leukemia (K562) cells. mdpi.com Mechanistic studies revealed that this compound alters the expression of p53 and its negative regulator MDM2. mdpi.com This disruption of the p53/MDM2 pathway leads to an increase in p53 protein levels, which in turn triggers the apoptotic cascade. mdpi.com Further investigations into the effects of indole (B1671886) derivatives, a related class of compounds, showed they could induce apoptosis by increasing levels of pro-apoptotic proteins like Bax and decreasing levels of anti-apoptotic proteins like Bcl-2. nih.gov

Signaling Cascade Interference (e.g., MAPK pathway, JNK pathway)

Signaling cascades are crucial for transmitting extracellular signals to the cell's interior, governing processes like cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is one such critical cascade. As mentioned previously, indazole amide derivatives have been developed that act as potent inhibitors of ERK1/2, key components of the MAPK pathway. nih.gov By blocking the activity of these kinases, these compounds can halt the propagation of growth signals, leading to anti-proliferative effects in cancer cell lines. nih.gov

Structure-Based Drug Design Principles Applied to 6-Hydroxy-1H-indazole-5-carboxylic Acid Derivatives

The development of potent and selective indazole-based inhibitors and modulators has heavily relied on structure-based drug design principles. This approach utilizes the three-dimensional structural information of the target protein to rationally design molecules with improved affinity and specificity.

Techniques like X-ray crystallography and molecular docking are employed to visualize and predict how a ligand binds to its target. This information guides the chemical synthesis of new derivatives with optimized interactions. For example, structure-guided design was used to develop 1H-indazole derivatives with potent activity against EGFR kinases. nih.gov Similarly, a combination of structure-guided and knowledge-based design led to the creation of potent ERK1/2 inhibitors. nih.gov

Structure-activity relationship (SAR) studies are also crucial. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For instance, SAR studies of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker is critical for activity. nih.gov One isomer, an indazole-3-carboxamide, actively inhibited calcium influx with a sub-micromolar IC50, while its reverse amide isomer was inactive. nih.gov This highlights how subtle structural changes, guided by rational design principles, can have a profound impact on the molecular mechanism and biological function of these compounds.

Structure Activity Relationship Sar Studies of 6 Hydroxy 1h Indazole 5 Carboxylic Acid Analogues

Methodologies for SAR Determination

The determination of SAR for indazole analogues involves a combination of experimental and computational techniques designed to elucidate how chemical structure correlates with biological activity.

In Vitro Biological Assays: The foundation of SAR studies lies in quantitative biological testing. Enzyme inhibition assays are commonly used to determine the concentration of a compound required to inhibit a specific enzyme by 50% (IC₅₀). nih.gov Similarly, cell-based assays measure the compound's effect on cellular processes, such as proliferation or apoptosis, providing IC₅₀ values against specific cell lines. nih.govrsc.org These assays allow for the direct comparison of the potency of newly synthesized analogues. For example, a series of 1H-indazole amide derivatives were evaluated for their activity against extracellular signal-regulated kinase (ERK1/2) and in the HT29 cell line to establish a clear SAR. nih.gov

Computational Modeling: In silico methods are indispensable for rationalizing experimental results and guiding the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. aboutscience.eu These models can predict the activity of untested compounds and highlight the structural features that are most important for potency. aboutscience.eudistantreader.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov Docking studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for a compound's activity. nih.gov For instance, docking models of 1H-indazole derivatives in the active site of indoleamine 2,3-dioxygenase 1 (IDO1) showed that interactions with the heme ferrous ion and hydrophobic pockets were critical for inhibitory activity. nih.gov

Structure-Based and Fragment-Based Design: When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), structure-based drug design can be employed. This involves designing ligands that fit precisely into the target's binding site to maximize favorable interactions. nih.govnih.gov Fragment-based approaches involve identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. nih.gov

Impact of Substituent Variations on Molecular Interactions

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole ring. nih.govresearchgate.net Modifications can influence the compound's electronics, sterics, and ability to form specific interactions with the target protein.

SAR studies on various indazole series have revealed several key trends. For instance, in a series of IDO1 inhibitors, it was found that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibition. nih.gov In another study on estrogen receptor degraders, replacing an ethyl group with a cyclobutyl group enhanced potency, while adding larger substituents like a trifluoromethyl (CF₃) group to an adjacent aryl ring improved degradation efficacy. nih.gov The introduction of fluorine atoms has also been used successfully to enhance both enzymatic and antiproliferative activities in FGFR inhibitors. nih.gov

Below is a data table summarizing the impact of various substitutions on the activity of different indazole-based inhibitors, as reported in the literature.

| Indazole Core/Series | Target | Position of Variation | Substituent Change | Impact on Activity | Reference |

|---|---|---|---|---|---|

| Triphenylalkene Scaffold Analogue | Estrogen Receptor | Alkyl Group | Ethyl → Cyclobutyl | Enhanced Potency | nih.gov |

| 1H-Indazole Derivatives | IDO1 | Positions 4 and 6 | Disubstitution | Crucial for Inhibition | nih.gov |

| FGFR Inhibitor | FGFR1/2 | Phenyl Ring | Addition of 2,6-difluoro groups | Increased Potency | nih.gov |

| YC-1 Analogue | HIF-1 | R¹ Position (Benzyl Ring) | Electron-donating → Electron-withdrawing | Increased Inhibitory Activity | nih.gov |

| YC-1 Analogue | HIF-1 | R¹ Position (Alkyl) | n-Propyl → n-Hexyl | Decreased Potency | nih.gov |

The specific placement of hydroxyl (-OH) and carboxylic acid (-COOH) groups on the indazole scaffold is critical for determining molecular interactions and biological activity. These polar, hydrophilic groups are capable of forming strong hydrogen bonds and ionic interactions, which often serve as key anchoring points within a protein's binding site. researchgate.netquora.com

For the 6-hydroxy-1H-indazole-5-carboxylic acid core, the relative ortho positioning of these two groups is significant.

Hydroxyl Group (-OH): The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor. Its precise location allows it to engage with specific amino acid residues (e.g., serine, threonine, or the peptide backbone) in a target protein. Shifting the hydroxyl group to other positions (e.g., C-3, C-4, or C-7) would alter the geometry of these potential interactions, likely leading to a significant change or loss of activity, as the hydrogen-bonding capacity is highly dependent on position. researchgate.net

In the rational design of FLT3 inhibitors, the indazole moiety itself was identified as a key "hinge binder," interacting with specific cysteine residues. nih.gov The addition and specific placement of functional groups like hydroxyls and carboxyls would be expected to form additional interactions with other parts of the binding pocket, further anchoring the inhibitor and enhancing its potency.

Biological targets such as enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers of a ligand. Consequently, the stereochemistry of substituents on an indazole analogue can have a profound impact on its biological activity.

Often, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active or inactive. mdpi.com This is because the three-dimensional arrangement of atoms in the active isomer allows for an optimal fit and precise alignment of functional groups with their corresponding interaction points in the binding site.

A clear example of this principle is seen in a series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives developed as ERK inhibitors. The specific (S)-stereochemistry at the 3-position of the pyrrolidine (B122466) ring was critical for achieving excellent potency and selectivity. nih.gov Any alteration to this stereocenter would disrupt the precise orientation of the substituent, weakening its interaction with the target enzyme and reducing its inhibitory power. Therefore, controlling the stereochemistry during synthesis and evaluating individual stereoisomers are essential steps in the optimization of potent and selective indazole-based therapeutic agents.

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of indazole analogues aims to systematically modify the lead structure to maximize potency against the intended target while minimizing activity against other proteins, thereby enhancing selectivity. nih.govnih.gov

Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD is a powerful strategy. By visualizing the ligand-receptor complex, medicinal chemists can identify opportunities to improve binding. nih.gov This could involve introducing substituents that form new hydrogen bonds, fill unoccupied hydrophobic pockets, or displace unfavorable water molecules from the active site. For example, the design of selective estrogen receptor degraders was guided by SAR studies on a triphenylalkene scaffold, leading to potent 1H-indazole derivatives. nih.gov

Targeting Selectivity: Selectivity is often achieved by exploiting subtle differences between the active sites of related proteins. For instance, in the design of kinase inhibitors, selectivity can be engineered by designing compounds that bind to less conserved regions of the ATP-binding pocket or by targeting a specific conformational state of the enzyme. nih.govtandfonline.com A study on Aurora kinase inhibitors based on the indazole scaffold successfully developed compounds that were selective for either Aurora A or Aurora B, or were dual inhibitors, by carefully modifying the substituents. nih.gov

Physicochemical Property Optimization: Beyond improving target binding, rational design also focuses on optimizing physicochemical properties to ensure drug-likeness. For example, tempering the polarity of lipophilic acids or incorporating 3-fluoroindazole motifs has been shown to increase oral bioavailability. nih.gov This involves a multi-parameter optimization process where potency, selectivity, solubility, and metabolic stability are concurrently improved to develop a viable drug candidate. nih.gov

Coordination Chemistry and Advanced Materials Applications of 6 Hydroxy 1h Indazole 5 Carboxylic Acid

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

While research on other indazole-based ligands, such as 1H-indazole-6-carboxylic acid, has demonstrated the formation of coordination polymers with diverse structural dimensionalities, from 1D chains to 3D networks, analogous studies on the 6-hydroxy derivative have not been reported. The presence of the hydroxyl group on the indazole ring could potentially introduce additional coordination sites or lead to different intermolecular interactions, such as hydrogen bonding, which could influence the final structure of the resulting coordination polymers.

Luminescent Properties of 6-Hydroxy-1H-indazole-5-carboxylic Acid Based Coordination Compounds

There is no available research on the luminescent properties of coordination compounds specifically derived from this compound. Generally, the luminescence in such compounds can originate from the organic ligand itself (intraligand transitions), from the metal center, or from charge transfer between the metal and the ligand.

For related compounds, studies on coordination polymers using 1H-indazole-6-carboxylic acid with d¹⁰ metals like Zn(II) and Cd(II) have shown that the emission is primarily ligand-centered, arising from π-π* electronic transitions. It is plausible that coordination compounds of this compound would also exhibit luminescence, potentially influenced by the electronic nature of the hydroxyl substituent. The exact emission wavelengths and quantum yields would need to be determined experimentally.

A hypothetical study of the luminescent properties would involve measuring the excitation and emission spectra of the synthesized compounds in the solid state and possibly in different solvents. The influence of the metal center on the luminescent behavior would also be a key area of investigation.

Potential in Sensing and Catalysis Applications

The potential of coordination compounds derived from this compound in sensing and catalysis remains unexplored, as no specific research has been published in this area. The functional groups present in the ligand—the carboxylic acid, the indazole nitrogen atoms, and the hydroxyl group—could serve as active sites for interactions with guest molecules, making them candidates for chemical sensing applications. For instance, the luminescent properties of such materials could be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" fluorescent sensors.

In the realm of catalysis, the porous nature of MOFs, combined with accessible metal sites and functional organic linkers, can provide a platform for catalytic reactions. The specific functionalities of this compound could be leveraged to design catalysts with specific activities. However, without experimental data, any discussion of their catalytic potential remains speculative. Future research would be needed to synthesize these materials and test their efficacy in various catalytic processes, such as oxidation, reduction, or carbon-carbon bond-forming reactions.

Future Perspectives and Research Gaps in 6 Hydroxy 1h Indazole 5 Carboxylic Acid Research

Emerging Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of 6-hydroxy-1H-indazole-5-carboxylic acid is pivotal for exploring its structure-activity relationship (SAR) and unlocking its full potential. While classical methods for indazole synthesis exist, the focus is shifting towards more efficient, sustainable, and versatile technologies that allow for precise functionalization.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. acs.org The application of flow reactors to the synthesis of substituted indazoles has been reported, providing a rapid and efficient means to produce these scaffolds. acs.org A significant research gap exists in the adaptation of these flow methodologies for the specific, multi-step synthesis of this compound and its derivatives. Future research should aim to develop integrated flow processes for the construction and subsequent diversification of this core structure.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. nih.govrsc.org This methodology has been successfully applied to the C-H functionalization and N-N bond formation in the synthesis of various indazole derivatives. nih.govacs.org A promising future direction lies in harnessing photoredox catalysis for the late-stage functionalization of the this compound scaffold. This could enable the introduction of a diverse range of substituents at various positions, which is currently a synthetic challenge.

| Synthetic Methodology | Potential Advantages for this compound Analogue Synthesis | Research Gap |

| Flow Chemistry | Improved safety, scalability, and reproducibility for multi-step syntheses. | Development of specific, end-to-end flow processes for the target compound and its derivatives. |

| Photoredox Catalysis | Mild reaction conditions for late-stage functionalization and introduction of diverse chemical motifs. | Application to the specific this compound scaffold for targeted modifications. |

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. For this compound, advanced computational approaches can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are revolutionizing drug discovery by enabling the analysis of vast datasets to predict biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netmdpi.com While ML models have been developed for various indazole derivatives, a specific predictive model for this compound analogues is a notable research gap. Future efforts should focus on generating a curated dataset of synthesized analogues and their biological activities to train robust ML models for predicting their efficacy and safety profiles.

Quantum Mechanics (QM): QM methods provide a high level of theory for understanding molecular interactions and reactivity. nih.gov In the context of this compound, QM calculations can be employed to predict binding affinities to biological targets, understand reaction mechanisms for synthetic transformations, and predict photophysical properties for materials science applications. nih.govopenreview.net Integrating QM with machine learning can further enhance the predictive power of computational models. openreview.net

| Computational Approach | Application to this compound Research | Research Gap |

| Machine Learning (ML) | Prediction of bioactivity, ADMET properties, and structure-activity relationships. | Lack of a dedicated and curated dataset for training ML models specific to this compound's analogues. |

| Quantum Mechanics (QM) | Elucidation of binding modes, reaction mechanisms, and electronic properties. | Limited application of high-level QM studies to predict the specific properties of this scaffold. |

Novel Target Identification and Mechanistic Elucidation Strategies

Identifying the biological targets of this compound and its analogues is crucial for understanding their therapeutic potential and mechanism of action. Modern chemical biology techniques offer powerful platforms for target deconvolution.

Chemoproteomics: This approach utilizes chemical probes to identify the protein binding partners of a small molecule within a complex biological system. nih.govnih.gov Designing and synthesizing a probe based on the this compound scaffold would enable the "fishing" of its cellular targets, providing direct insights into its mechanism of action. This represents a significant and unexplored research avenue.

Phenotypic Screening: Phenotypic screening of compound libraries against various disease models can uncover unexpected therapeutic applications. nih.govnih.gov A library of diverse analogues of this compound could be screened in high-throughput phenotypic assays to identify novel biological activities. Subsequent target deconvolution studies would then be necessary to elucidate the underlying mechanisms.

| Strategy | Description | Application to this compound |

| Chemoproteomics | Use of chemical probes to isolate and identify protein targets from cell lysates or living cells. | Synthesis of a suitable probe and its application to uncover the direct molecular targets. |

| Phenotypic Screening | High-throughput screening of compound libraries in disease-relevant cellular or organismal models. | Creation of a focused library of analogues for screening to identify novel therapeutic indications. |

Exploration of Undiscovered Academic Applications

Beyond its potential in medicinal chemistry, the unique structural features of this compound suggest its utility in other academic disciplines.

Materials Science: The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (carboxylic acid and indazole nitrogens) makes this molecule an interesting building block for the construction of supramolecular assemblies and coordination polymers. A study on the related 1H-indazole-6-carboxylic acid has shown its ability to form photoluminescent coordination polymers with Group 12 metals. mdpi.com A significant research gap exists in exploring the coordination chemistry of this compound and the material properties of the resulting complexes.

Chemical Biology Probes: The indazole scaffold can be designed to act as a fluorescent probe or a photoaffinity label. The specific substitution pattern of this compound could be exploited to develop novel chemical tools for studying biological processes. This remains a largely unexplored area of research for this particular molecule.

| Academic Field | Potential Application | Research Gap |

| Materials Science | Building block for coordination polymers, metal-organic frameworks (MOFs), and supramolecular materials with interesting optical or electronic properties. | Lack of studies on the coordination chemistry and material properties of complexes derived from this ligand. |

| Chemical Biology | Development of fluorescent probes, photoaffinity labels, or other chemical tools to investigate biological systems. | The potential of this specific scaffold as a basis for chemical biology probes has not been investigated. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydroxy-1H-indazole-5-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis of indazole derivatives often involves condensation reactions or cyclization strategies. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with acetic acid and sodium acetate, as described in methods for thiazol-4(5H)-one derivatives . Yield optimization depends on reaction time (3–5 hours), stoichiometric ratios (1.1:1 ratio of aldehyde to nucleophile), and purification via recrystallization from DMF/acetic acid mixtures. Catalytic conditions (e.g., acid catalysis) and temperature control are critical to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are standard for purity assessment and functional group identification. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for confirming hydroxyl and carboxylic acid moieties. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. How should researchers evaluate the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Solubility can be tested using gradient solvent systems (e.g., water-ethanol mixtures) under controlled pH. Stability studies should assess degradation under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels. Accelerated stability testing via thermal stress (40–60°C) and photolytic exposure (ICH guidelines) can predict long-term storage conditions. Analytical monitoring via HPLC or UV-Vis spectroscopy is recommended to track degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve these, standardize in vitro assays using validated cell models (e.g., HEK293 for enzyme inhibition) and include positive controls (e.g., known inhibitors). Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity or in vivo models for pharmacokinetic consistency. Meta-analyses of published data can identify confounding variables .

Q. What strategies are employed to enhance the stability of this compound under varying storage conditions?

- Methodological Answer : Lyophilization (freeze-drying) improves stability by reducing hydrolytic degradation. Formulation with excipients like cyclodextrins or antioxidants (e.g., ascorbic acid) can mitigate oxidative breakdown. Storage in amber glass under inert gas (N₂/Ar) minimizes photolytic and oxidative damage. Periodic stability testing via differential scanning calorimetry (DSC) identifies phase transitions affecting compound integrity .

Q. What methodological considerations are critical when designing in vitro assays to evaluate the enzyme inhibitory potential of this compound?

- Methodological Answer : Use recombinant enzymes at standardized concentrations (e.g., 10 nM) and ensure substrate saturation (Km determination). Include negative controls (DMSO vehicle) and measure IC₅₀ values with dose-response curves (8–12 concentrations). Account for compound autofluorescence or absorbance interference using plate readers with appropriate filters. Validate results with kinetic assays (e.g., stopped-flow spectroscopy) to confirm inhibition mechanisms .

Q. How can researchers optimize the synthesis of metal complexes involving this compound for enhanced bioactivity?

- Methodological Answer : Coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) under pH-controlled conditions (pH 6–8) to favor chelation at the hydroxyl and carboxylate groups. Characterize complexes using elemental analysis, electron paramagnetic resonance (EPR), and single-crystal XRD. Assess bioactivity via comparative assays (e.g., antimicrobial disk diffusion) against free ligands to confirm enhanced efficacy .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, machine learning algorithms (e.g., random forest) can identify predictive variables. Ensure reproducibility by reporting 95% confidence intervals and effect sizes .

Q. How should researchers validate computational docking predictions of this compound with target proteins?

- Methodological Answer : Cross-validate docking scores (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) or microscale thermophoresis (MST) provides kinetic data (Kd, kon/koff). Mutagenesis studies (e.g., alanine scanning) can confirm critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。